Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a bromophenyl group, and an ester functional group
Preparation Methods
The synthesis of Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the quinoline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of key enzymes and signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with similar compounds such as:
4-Bromophenylacetic Acid: This compound shares the bromophenyl group but lacks the quinoline core, making it less complex and with different reactivity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of a quinoline core, which alters its biological activity and applications.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound includes a piperazine ring and a triazole moiety, providing different pharmacological properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22BrNO3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22BrNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(22)9-7-13/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
XMNRMQFXJZFIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=C(C=C3)Br)(C)C)C |
Origin of Product |
United States |
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